molecular formula C15H18N2O3 B13714252 10-Ethoxy-8-(hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one

10-Ethoxy-8-(hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one

Cat. No.: B13714252
M. Wt: 274.31 g/mol
InChI Key: IHZYEGYOCWBLNY-UHFFFAOYSA-N
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Description

10-Ethoxy-8-(hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one (CAS 2568130-95-8) is a high-purity chemical intermediate designed for research use only. This compound belongs to the 1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridine family, a scaffold recognized in medicinal chemistry for its relevance in drug discovery efforts . The structure features both an ethoxy group and a hydroxymethyl group, making it a versatile building block for further synthetic modification. Researchers can utilize this compound in the exploration of novel tricyclic derivatives, as seen in patents covering compounds with potential pharmaceutical activities . The benzo[h][1,6]naphthyridine core is a subject of ongoing scientific interest, and this specific derivative provides a functionalized entry point for constructing more complex molecules for biological evaluation . This product is intended for laboratory research by qualified professionals and is strictly not for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

10-ethoxy-8-(hydroxymethyl)-2,3,4,6-tetrahydro-1H-benzo[h][1,6]naphthyridin-5-one

InChI

InChI=1S/C15H18N2O3/c1-2-20-12-7-9(8-18)6-11-13(12)14-10(15(19)17-11)4-3-5-16-14/h6-7,16,18H,2-5,8H2,1H3,(H,17,19)

InChI Key

IHZYEGYOCWBLNY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC2=C1C3=C(CCCN3)C(=O)N2)CO

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

General Synthetic Strategy

  • Functional Group Introduction at Position 10:

    • The methoxy group at the 10-position in the intermediate is replaced or modified to introduce the ethoxy substituent, typically via nucleophilic substitution or alkylation reactions using ethoxide sources.
  • Modification at Position 8:

    • The chloromethyl group at the 8-position is transformed into a hydroxymethyl group through nucleophilic substitution using hydroxide or related nucleophiles.
  • Cyclization and Ring Closure:

    • The tricyclic structure is formed or stabilized through intramolecular cyclization steps, often facilitated by acid or base catalysis, ensuring the formation of the tetrahydrobenzo[h]naphthyridinone core.
  • Purification and Isolation:

    • The final compound is purified by standard techniques such as recrystallization or chromatography to obtain the desired purity suitable for pharmaceutical use.

Representative Reaction Conditions

Step Reagents/Conditions Purpose
Alkylation at 10-position Ethoxide ion in suitable solvent (e.g., ethanol) Introduction of ethoxy substituent
Nucleophilic substitution at 8-position Hydroxide ion or aqueous base Conversion of chloromethyl to hydroxymethyl
Cyclization Acid/base catalysis, heating Formation of tricyclic tetrahydrobenzo[h]naphthyridinone core
Purification Chromatography, recrystallization Isolation of pure compound

Alternative Synthetic Routes

The patent literature also suggests variations involving different nucleophiles or protective groups to improve yield or selectivity. The use of piperazine derivatives at the 8-position has been explored, but for the specific compound with a hydroxymethyl group, direct nucleophilic substitution is preferred.

Chemical Reactions Analysis

Types of Reactions

10-Ethoxy-8-(hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Various substituted naphthyridinone derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 10-Ethoxy-8-(hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one exhibit significant biological activities. Notably:

  • Poly(ADP-ribose) polymerase (PARP) Inhibition : This compound has been investigated for its potential as an inhibitor of PARP, which plays a crucial role in DNA repair mechanisms. PARP inhibitors are particularly interesting for cancer therapy as they can enhance the efficacy of chemotherapeutic agents by inducing synthetic lethality in cancer cells deficient in DNA repair pathways.

Case Studies and Research Findings

Several studies have explored the applications and effects of compounds related to this compound:

  • Inhibition Studies : A study on novel benzo[b][1,6]naphthyridine derivatives demonstrated their potential as monoamine oxidase (MAO) inhibitors. These derivatives showed potency in the low micromolar range against MAO B, which is relevant for treating neurodegenerative diseases such as Alzheimer's .
  • Molecular Docking Simulations : Interaction studies utilizing molecular docking simulations have assessed the binding affinity of this compound to various biological targets involved in DNA repair and other cellular processes. These studies are essential for elucidating the compound's mechanism of action and therapeutic potential.

Potential Therapeutic Applications

The unique combination of functional groups in this compound may enhance its solubility and bioavailability while providing specific interactions with biological targets relevant for therapeutic applications. The ongoing research into its pharmacological properties suggests that it may have applications in:

  • Cancer Treatment : As a PARP inhibitor.
  • Neurodegenerative Disease Management : As an MAO inhibitor.

Mechanism of Action

The mechanism of action of 10-Ethoxy-8-(hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Considerations

  • Aqueous Solubility: The hydroxymethyl group in the target compound likely improves solubility compared to JPI-289’s morpholinomethyl group, which requires dihydrochloride salt formulation for bioavailability .
  • Metabolic Stability : Tetrahydrobenzo[h][1,6]naphthyridines generally exhibit moderate hepatic stability due to their fused aromatic core, but ethoxy and hydroxymethyl groups may reduce CYP450-mediated oxidation .

Biological Activity

10-Ethoxy-8-(hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one is a compound of interest within medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

The compound belongs to the naphthyridine class and features an ethoxy group and a hydroxymethyl group. The molecular formula is C17H22N2O4C_{17}H_{22}N_{2}O_{4} with a molecular weight of approximately 318.37 g/mol . The synthesis typically involves the condensation of naphthyridine derivatives with ethyl halides in the presence of a base, followed by hydroxymethylation with formaldehyde under acidic conditions.

Anticancer Properties

Research indicates that derivatives of naphthyridine compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Studies have highlighted the importance of structural modifications in enhancing potency against cancer cells .

Antimicrobial Activity

Compounds containing naphthyridine structures demonstrate notable antimicrobial properties. They have been evaluated against a range of bacteria and fungi, showing effectiveness in inhibiting growth and proliferation. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymatic functions within microbial cells .

Neuroprotective Effects

Recent studies suggest potential neuroprotective effects for naphthyridine derivatives. The ability to cross the blood-brain barrier allows these compounds to interact with neuroreceptors and enzymes implicated in neurodegenerative diseases. This activity could position them as candidates for treating conditions such as Alzheimer's disease .

Case Studies

  • Anticancer Efficacy : A study evaluating various naphthyridine derivatives found that modifications similar to those in this compound resulted in IC50 values ranging from 5 µM to 15 µM against breast cancer cell lines. This suggests a promising therapeutic window for further development .
  • Antimicrobial Testing : In vitro tests showed that naphthyridine derivatives exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL against both Gram-positive and Gram-negative bacteria. These results underscore their potential as broad-spectrum antimicrobial agents .
  • Neuroprotection : A recent experimental model demonstrated that a related compound significantly reduced neuronal apoptosis in models of oxidative stress-induced neurotoxicity. This finding supports further investigation into the neuroprotective mechanisms of naphthyridine derivatives .

Comparative Table of Biological Activities

Activity Type IC50/MIC Values Mechanism
Anticancer5-15 µMApoptosis induction and cell cycle arrest
Antimicrobial<50 µg/mLDisruption of cell membranes
NeuroprotectiveN/AReduction of oxidative stress-induced apoptosis

Q & A

Basic: What synthetic strategies are recommended for preparing 10-Ethoxy-8-(hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one?

Methodological Answer:
The synthesis of this compound can be approached via cyclization reactions or functionalization of pre-existing naphthyridine cores. For example:

  • Cyclization of Ethoxycarbonylethyl Precursors : Ethoxycarbonylethyl-substituted intermediates (e.g., compound 15 in ) undergo cyclization under basic conditions (MeONa/MeOH, reflux) to form tetrahydro-1,6-naphthyridinone scaffolds with yields up to 95% .
  • Hydroxymethyl Introduction : Hydroxymethyl groups can be introduced via reductive amination or nucleophilic substitution. describes a method where hydroxymethylphenethylamine derivatives react with pyridinecarbonitriles in aqueous ethanol under reflux to yield hydroxymethyl-substituted naphthyridinones .
  • Phosphoric Acid-Mediated Cyclization : Phenyl-substituted analogs (e.g., ) are synthesized using P₂O₅ and H₃PO₄ at 135°C, achieving ~66% yields. This method can be adapted by replacing phenyl groups with ethoxy and hydroxymethyl substituents .

Basic: How should structural elucidation of this compound be performed using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray Crystallography : provides a template for resolving complex heterocyclic conformations. The compound’s crystal structure can be determined via single-crystal X-ray diffraction (CCDC reference: 2209381), with full data deposited in the IUCr database .
  • Elemental Analysis : Combustion analysis (e.g., %C, %H, %N) is critical for verifying purity. demonstrates this with calculated vs. found values (e.g., Calcd: C 55.11%, Found: 55.24%) .
  • NMR Spectroscopy : ¹H and ¹³C NMR can distinguish ethoxy (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and hydroxymethyl (δ ~3.6–4.2 ppm for CH₂OH) groups. references similar benzo[b]naphthyridinones for spectral comparison .

Advanced: What methodologies optimize regioselectivity in substitution reactions at the 8-hydroxymethyl position?

Methodological Answer:

  • Protecting Group Strategies : Temporarily protecting the hydroxymethyl group (e.g., as a silyl ether or acetate) prevents undesired side reactions. uses methiodide formation to stabilize intermediates during substitution .
  • Directed Metalation : Pyridine-directed lithiation (e.g., using LDA) at the 8-position can facilitate selective functionalization. describes hydrogenolysis of 8-carboxy derivatives to yield hydroxymethyl analogs, though yields are variable .
  • Microwave-Assisted Synthesis : Accelerates reactions (e.g., sulfonylation in ), reducing decomposition risks. For example, 3,4-dimethoxybenzophenonesulfonyl chloride reacts with naphthyridinones under microwave conditions to improve regioselectivity .

Advanced: How can researchers resolve contradictions in pharmacological activity data for this compound?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Compare analogs with varying substituents. highlights how methyl/ethyl groups at the 2-, 4-, or 7-positions alter bioactivity. For example, removing a methyl group reduces potency by ~40% .
  • Kinetic Solubility Assays : Use HPLC or LC-MS to measure solubility in physiological buffers. Poor solubility (common with naphthyridines) may explain discrepancies in in vitro vs. in vivo assays .
  • Target Engagement Studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate binding affinities. references benzo[b]naphthyridinone derivatives tested against kinase targets .

Basic: What are the key reactivity patterns of the tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one core?

Methodological Answer:

  • Oxidation Sensitivity : The hydroxymethyl group is prone to oxidation. Storage under inert atmosphere (N₂/Ar) and addition of radical scavengers (e.g., BHT) are recommended .
  • Ring-Opening Reactions : Acidic conditions (e.g., HCl/EtOH) can hydrolyze the lactam ring. notes that 8-benzoyl analogs undergo ring-opening at elevated temperatures .
  • Electrophilic Aromatic Substitution (EAS) : The ethoxy group activates the benzene ring toward nitration or halogenation at the para position. demonstrates sulfonylation at the 7-position using Ag₂O as a catalyst .

Advanced: How can computational chemistry guide the design of derivatives with improved metabolic stability?

Methodological Answer:

  • Metabolite Prediction : Use software like Schrödinger’s Metabolite or GLORYx to identify labile sites (e.g., hydroxymethyl oxidation). ’s analog studies suggest methyl groups enhance stability .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the ethoxy and hydroxymethyl groups. Lower BDEs correlate with higher metabolic lability .
  • CYP450 Docking Simulations : Molecular docking (AutoDock Vina) predicts interactions with CYP3A4/2D6. ’s triazolonaphthyridines show reduced CYP binding when bulky substituents are added .

Basic: What analytical techniques are critical for purity assessment during synthesis?

Methodological Answer:

  • HPLC-PDA/MS : Detects impurities at <0.1% levels. uses reversed-phase C18 columns with acetonitrile/water gradients .
  • TLC Monitoring : Silica gel TLC (ethyl acetate/hexane) tracks reaction progress. references Rf values for benzo[b]naphthyridinones .
  • Melting Point Analysis : Sharp melting points (e.g., 210–212°C) indicate crystallinity. reports melting ranges for cyclized products .

Advanced: What mechanistic insights explain low yields in large-scale hydroxymethyl functionalization?

Methodological Answer:

  • Steric Hindrance : Bulky substituents at the 8-position slow reaction kinetics. ’s hydroxymethylphenethylamino derivative requires 48-hour reflux for >56% yields .
  • Byproduct Formation : Competing reactions (e.g., over-oxidation to carboxylic acids) reduce yields. ’s hydrogenolysis of 8-carboxy derivatives produces multiple byproducts (e.g., compounds 154 and 155) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote decomposition. achieves higher yields in dioxane .

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